tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a trifluoromethyl group, a tert-butyl ester, and a dihydro-1,8-naphthyridine core
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions
Formation of the 1,8-naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-1,8-naphthyridine core, leading to the formation of naphthyridine derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine-1,8-dione derivatives, while reduction could produce alcohols.
Mechanism of Action
The mechanism by which tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the naphthyridine core can provide a rigid framework for interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl 5-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Contains a chloro group instead of a trifluoromethyl group.
tert-Butyl 5-phenyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with different substituents. This makes it particularly valuable in applications where these properties are desirable.
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-8-4-5-9-10(14(15,16)17)6-7-18-11(9)19/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPQCBXAGCRFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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